molecular formula C32H28N4O2Sn B11953025 N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline CAS No. 198283-17-9

N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline

Cat. No.: B11953025
CAS No.: 198283-17-9
M. Wt: 619.3 g/mol
InChI Key: BGUKDUVJUCITPK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is a complex organic compound that features a combination of nitro, azo, and triphenylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with N,N-dimethylaniline to form the azo compound.

    Introduction of the Triphenylstannyl Group: The azo compound is then subjected to a stannylation reaction, where triphenylstannyl chloride is used to introduce the triphenylstannyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as halogens or organometallic compounds can be used to replace the triphenylstannyl group.

Major Products

    Reduction: The major product of the reduction of the nitro group is the corresponding amino compound.

    Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline has several applications in scientific research:

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industrial Processes: It can be used as a catalyst or intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the triphenylstannyl group can interact with metal ions or other coordination sites. These interactions can modulate biological pathways or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Lacks the azo and triphenylstannyl groups, making it less versatile in applications.

    4-(Triphenylstannyl)aniline:

Uniqueness

N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is unique due to the combination of functional groups that provide a wide range of reactivity and potential applications. The presence of the nitro, azo, and triphenylstannyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

198283-17-9

Molecular Formula

C32H28N4O2Sn

Molecular Weight

619.3 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-nitrophenyl)diazenyl]-4-triphenylstannylaniline

InChI

InChI=1S/C14H13N4O2.3C6H5.Sn/c1-17(2)14-6-4-3-5-13(14)16-15-11-7-9-12(10-8-11)18(19)20;3*1-2-4-6-5-3-1;/h4-10H,1-2H3;3*1-5H;

InChI Key

BGUKDUVJUCITPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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